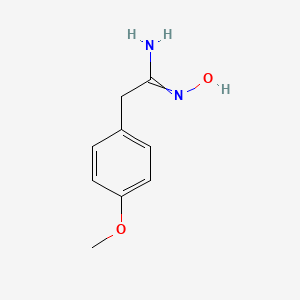

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide

Description

Properties

CAS No. |

6965-38-4 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |

InChI Key |

QIACLRIKXICINP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(=NO)N |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C(=N\O)/N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-methoxyphenyl)acetimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine hydrochloride, followed by chlorination of the formed oximes with N-chlorosuccinimide or chlorine gas . This method allows for the efficient conversion of N-aryl substituted secondary amides to the desired amidoximes under mild conditions and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazolones.

Reduction: Reduction reactions can convert it into different amidine derivatives.

Substitution: It can participate in substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, N-chlorosuccinimide, and various oxidizing agents. The reactions are typically carried out under mild conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include oxadiazolones, amidines, and other substituted derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: N-Hydroxy-2-(4-methoxyphenyl)acetimidamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various chemical reactions makes it invaluable in synthetic chemistry .

2. Biology:

- Enzyme Inhibition Studies: Research has indicated that this compound may act as an enzyme inhibitor, which is crucial for understanding its potential therapeutic roles in modulating biological pathways .

- Antioxidant Properties: Similar derivatives have been studied for their antioxidant capabilities, suggesting that this compound could be explored for its protective effects against oxidative stress-related conditions .

3. Medicine:

- Therapeutic Potential: The compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, influencing cellular signaling pathways and offering potential therapeutic benefits .

- Pharmaceutical Testing: It is utilized in pharmaceutical development processes, including bioavailability studies and stability testing, to assess its viability as a drug candidate .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its potential to inhibit specific enzymes involved in metabolic pathways. The compound's interaction with these enzymes was characterized using kinetic assays, revealing promising results that warrant further investigation into its therapeutic applications.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant activity of related compounds highlighted the potential of this compound to scavenge free radicals effectively. Utilizing assays such as DPPH and ABTS, the compound exhibited significant antioxidant activity, suggesting its application in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-methoxyphenyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Spectroscopic Characterization

- NMR Trends : Derivatives with electron-donating 4-methoxyphenyl groups (e.g., compound 2h in ) show upfield shifts in ¹H NMR for aromatic protons (δ 7.11–7.35 ppm) compared to electron-withdrawing substituents (e.g., 4-chlorophenyl, δ 7.35–7.55 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for 4-methoxyphenyl derivatives (e.g., m/z 181.09715 for the target compound) align with calculated values, confirming structural integrity .

Reactivity and Functionalization Challenges

- Nitration/Oxidation Attempts: Efforts to nitrate the amino group of NTOA (a nitrotetrazole analogue) failed, highlighting the instability of certain substituents under harsh conditions .

- Heterocyclic Synthesis : Microwave-assisted reactions of acetimidamides with p-anisidine required AlCl₃ and elevated temperatures (160°C) to achieve cyclization (78% yield), underscoring the need for optimized conditions with methoxy-substituted analogues .

Predicted Physicochemical Properties

Collision cross sections (CCS) and molecular weights of select compounds:

| Compound Name | Molecular Weight | Predicted CCS ([M+H]⁺, Ų) |

|---|---|---|

| N-Hydroxy-2-(4-methoxyphenyl)acetimidamide | 180.18 | 138.4 |

| N-Hydroxy-2-(naphthalen-2-yl)acetimidamide | 200.24 | Not available |

| NTAA | 227.16 | Not available |

The target compound’s lower CCS compared to its sodium adduct (148.6 Ų) suggests reduced polarity, which may influence solubility and bioavailability .

Biological Activity

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an imidamide functional group. Its molecular formula is C10H13N3O2, with a molar mass of approximately 225.23 g/mol. The unique combination of these functional groups contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and imidamide groups can form hydrogen bonds, facilitating binding to active sites on target proteins. This binding can inhibit enzyme activity or modulate cellular signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by mediating the production of prostaglandins .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on COX-1 and COX-2 enzymes. In experimental models, it significantly decreased the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

4. Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. In vitro assays revealed that it inhibits cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer), suggesting its potential as an anticancer therapeutic agent .

Case Studies

Q & A

Q. What synthetic methodologies are optimal for preparing N-Hydroxy-2-(4-methoxyphenyl)acetimidamide with high purity?

The acetimidamide formation step can be optimized using a temperature of 120°C, ambient pressure (1 bar), and a residence time of 13.3 minutes. DMSO is preferred over DMF due to its ease of removal during aqueous work-up. Subsequent condensation steps (e.g., with triazoles) yield >85% purity when conducted under controlled conditions (see Table 1 for yield-purity relationships) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

1H/13C NMR spectroscopy is essential for verifying the imidamide proton (N–OH) and methoxyphenyl aromatic protons. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+). Purity analysis via HPLC (C18 column, acetonitrile/water gradient) is recommended, especially for derivatives intended for biological assays .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Broad-spectrum enzyme inhibition assays (e.g., MMPs or NOS isoforms) are suitable. For MMP inhibition, use fluorogenic substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 and measure IC50 values at 37°C . Cell permeability can be assessed using aortic tissue assays or macrophage models for iNOS inhibition .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in acetimidamide derivatives?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. High-resolution data (≤1.0 Å) are critical for resolving tautomeric equilibria in imidamide groups. Twinned data may require SHELXPRO for macromolecular interface compatibility .

Q. How do structural modifications (e.g., sulfonyl or triazole substituents) influence bioactivity?

Structure-activity relationship (SAR) studies should systematically vary substituents on the methoxyphenyl or imidamide groups. For example, sulfonyl groups (e.g., tosyl in N-sulfonylamidines) enhance metabolic stability, while triazole moieties improve binding affinity to MMP active sites. Compare IC50 shifts across derivatives using dose-response curves .

Q. How can contradictory data on enzyme inhibition potency be resolved?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Validate purity via LC-MS and replicate assays under standardized conditions. For MMP inhibitors, test against both recombinant enzymes and cell-based models to distinguish direct inhibition from off-target effects .

Q. What computational methods support the design of imidamide-based inhibitors?

Docking simulations (AutoDock Vina, Schrödinger) using MMP-3 (PDB: 1UCL) or iNOS (PDB: 3E7T) crystal structures can predict binding modes. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of the imidamide-metal interaction (e.g., Zn²+ in MMPs) .

Q. How does solvent choice impact reaction efficiency in imidamide synthesis?

Polar aprotic solvents (DMSO, DMF) stabilize transition states in nucleophilic substitution steps. However, DMSO’s higher boiling point (189°C) enables prolonged heating without decomposition, unlike DMF, which may form dimethylamine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.